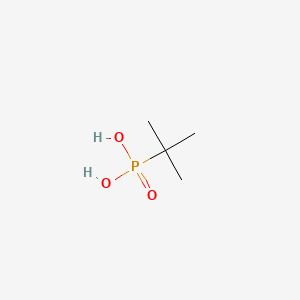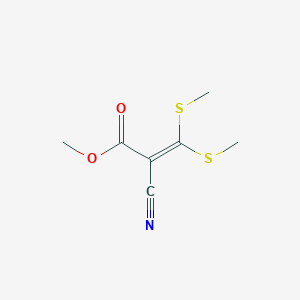
2-(氯甲基)蒽醌
描述
2-(Chloromethyl)anthraquinone is an anthraquinone derivative with the molecular formula C15H9ClO2 and a molecular weight of 256.68 g/mol . This compound is known for its application in the synthesis of vat dyes, such as Cibanone yellow R, and its electrochemical behavior has been studied over a wide pH range .
科学研究应用
2-(Chloromethyl)anthraquinone has several scientific research applications:
作用机制
Target of Action
Anthraquinone derivatives, a group to which 2-(chloromethyl)anthraquinone belongs, are known to interact with various cellular proteins .
Mode of Action
It’s known that anthraquinone derivatives can inhibit the progression of certain diseases by interacting with essential cellular proteins .
Biochemical Pathways
Anthraquinone derivatives are known to influence various biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Anthraquinone derivatives are known to have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
生化分析
Biochemical Properties
2-(Chloromethyl)anthraquinone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, altering their activity and function. For instance, it has been used to modify the surface of glassy carbon electrodes to study the oxygen reduction reaction in alkaline media . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which are crucial in metabolic pathways.
Cellular Effects
The effects of 2-(Chloromethyl)anthraquinone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that anthraquinone derivatives, including 2-(Chloromethyl)anthraquinone, exhibit anti-inflammatory and anti-oxidative properties . These effects are mediated through the modulation of signaling pathways such as NF-κB and MAPK, which are critical in regulating inflammation and oxidative stress responses.
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)anthraquinone exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to changes in their structure and function. The compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can result in the accumulation of DNA damage, ultimately affecting cell proliferation and survival. Additionally, 2-(Chloromethyl)anthraquinone can induce the production of reactive oxygen species (ROS), which play a role in cellular signaling and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)anthraquinone can vary over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that 2-(Chloromethyl)anthraquinone can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can be observed in both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)anthraquinone in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of reactive intermediates and oxidative stress.
Metabolic Pathways
2-(Chloromethyl)anthraquinone is involved in various metabolic pathways, including those related to the biosynthesis of quinone derivatives. It interacts with enzymes such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further participate in redox reactions, influencing metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)anthraquinone is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents facilitates its uptake and distribution in lipid-rich environments . It can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)anthraquinone is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it participates in redox reactions and influences mitochondrial function.
准备方法
2-(Chloromethyl)anthraquinone can be synthesized through various methods. One common synthetic route involves the chloromethylation of anthraquinone. This process typically requires the use of chloromethyl methyl ether (CMME) and a Lewis acid catalyst, such as aluminum chloride (AlCl3), under controlled conditions . The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the chloromethylated product.
Industrial production methods for 2-(Chloromethyl)anthraquinone may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
2-(Chloromethyl)anthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, where it can be reduced to anthrahydroquinone or oxidized to form various quinone derivatives.
Electrochemical Reactions: The compound has been studied for its electrochemical behavior, particularly in the context of oxygen reduction reactions (ORR) on modified glassy carbon electrodes.
Common reagents and conditions used in these reactions include nucleophiles for substitution reactions, reducing agents like sodium borohydride (NaBH4) for reduction, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation.
相似化合物的比较
2-(Chloromethyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
2-Bromomethyl-anthraquinone: Similar in structure but with a bromine atom instead of chlorine, used in similar electrochemical applications.
2-Hydroxymethyl-anthraquinone: Contains a hydroxyl group instead of a chlorine atom, used in different synthetic applications.
Anthraquinone-2-carboxylic acid: Contains a carboxyl group, used in dye synthesis and other chemical processes.
The uniqueness of 2-(Chloromethyl)anthraquinone lies in its specific reactivity due to the chloromethyl group, making it a versatile intermediate for various chemical transformations and applications.
属性
IUPAC Name |
2-(chloromethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUYDKYMEMGYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322395 | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6374-87-4 | |
| Record name | 9, 2-(chloromethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00322395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2-(chloromethyl)anthraquinone be used to modify electrodes for electrocatalysis?
A: 2-(Chloromethyl)anthraquinone possesses an anthraquinone moiety, which can be utilized to modify electrode surfaces. In the provided research [], the chlorine atom in 2-(chloromethyl)anthraquinone serves as a leaving group, enabling its attachment to the glassy carbon electrode surface. This modification introduces anthraquinone units onto the electrode, which can then participate in electron transfer processes relevant to electrocatalysis, such as the oxygen reduction reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1H,3H-Thieno[3,4-c]furan-1,3-dione](/img/structure/B1347166.png)






